molecular formula C23H23NO5 B15141963 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine

Cat. No.: B15141963
M. Wt: 393.4 g/mol
InChI Key: KGXGGTSECNVCSW-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a chemical compound belonging to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from the plant Chelidonium majus, commonly known as greater celandine. It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine typically involves the following steps:

    Starting Material: The synthesis begins with the extraction of chelerythrine from the plant Chelidonium majus.

    Hydroxylation: Chelerythrine undergoes a hydroxylation reaction to introduce a hydroxyethyl group at the 6th position. This step requires specific reagents and conditions to ensure the selective introduction of the hydroxyethyl group.

    Reduction: The compound is then subjected to a reduction reaction to convert the double bond in the chelerythrine structure to a single bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to extract chelerythrine, which is then subjected to the hydroxylation and reduction reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be further reduced to modify its structure and enhance its biological activity.

    Substitution: The hydroxyethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

    Oxidation: Formation of 6-(1-Oxoethyl)-5,6-dihydrochelerythrine.

    Reduction: Formation of fully reduced derivatives with enhanced biological activity.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.

    Pathways Involved: It modulates signaling pathways related to inflammation and microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chelerythrine: The parent compound from which 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is derived.

    6-(1-Oxoethyl)-5,6-dihydrochelerythrine: An oxidized derivative with different biological properties.

    Substituted Derivatives: Various derivatives with different functional groups introduced at the hydroxyethyl position.

Uniqueness

This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)ethanol

InChI

InChI=1S/C23H23NO5/c1-12(25)21-20-14(7-8-17(26-3)23(20)27-4)15-6-5-13-9-18-19(29-11-28-18)10-16(13)22(15)24(21)2/h5-10,12,21,25H,11H2,1-4H3

InChI Key

KGXGGTSECNVCSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)O

Origin of Product

United States

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